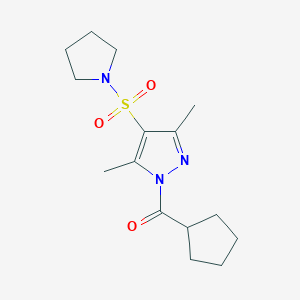
1-cyclopentanecarbonyl-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopentanecarbonyl-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole, or CPDMP, is an organic compound with a wide range of potential applications in chemical synthesis and scientific research. CPDMP is a member of the pyrazole family of heterocyclic compounds, which are composed of five carbon atoms and two nitrogen atoms arranged in a ring structure. CPDMP is a versatile compound due to its ability to react with a variety of other compounds, allowing it to be used as a building block for the synthesis of other compounds. It has been used as a precursor for the synthesis of various pharmaceuticals, including antibiotics, analgesics, and anti-inflammatory drugs. In addition, CPDMP is being investigated for its potential applications in scientific research, including its use as a molecular probe for studying biochemical and physiological processes. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-cyclopentanecarbonyl-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole' involves the reaction of cyclopentanone with ethyl acetoacetate to form 1-cyclopentanecarbonyl-3-methyl-5-oxo-1,5-dihydropyrazole. This intermediate is then reacted with pyrrolidine-1-sulfonyl chloride to form 1-cyclopentanecarbonyl-3-methyl-5-(pyrrolidine-1-sulfonyl)-1,5-dihydropyrazole. Finally, the compound is oxidized using potassium permanganate to form the desired product.
Starting Materials
Cyclopentanone, Ethyl acetoacetate, Pyrrolidine-1-sulfonyl chloride, Potassium permanganate
Reaction
Step 1: Cyclopentanone is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 1-cyclopentanecarbonyl-3-methyl-5-oxo-1,5-dihydropyrazole., Step 2: 1-cyclopentanecarbonyl-3-methyl-5-oxo-1,5-dihydropyrazole is reacted with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine to form 1-cyclopentanecarbonyl-3-methyl-5-(pyrrolidine-1-sulfonyl)-1,5-dihydropyrazole., Step 3: The compound is oxidized using potassium permanganate in the presence of a base such as sodium hydroxide to form the desired product, 1-cyclopentanecarbonyl-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole.
Scientific Research Applications
CPDMP has been used as a molecular probe for studying biochemical and physiological processes. It has been used to study the effects of various drugs on the activity of enzymes, as well as to study the mechanism of action of various drugs. In addition, CPDMP has been used to study the effects of various compounds on the regulation of gene expression. It has also been used to study the effects of various compounds on the structure and function of proteins.
Mechanism Of Action
CPDMP is believed to act as an inhibitor of enzymes, such as proteases and kinases, which are involved in the regulation of various biochemical and physiological processes. CPDMP binds to these enzymes and blocks their activity, thus preventing the enzymes from carrying out their normal functions. In addition, CPDMP has been shown to interact with other molecules, such as DNA, which may also affect the regulation of biochemical and physiological processes.
Biochemical And Physiological Effects
CPDMP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as proteases and kinases, which are involved in the regulation of various biochemical and physiological processes. In addition, CPDMP has been shown to interact with other molecules, such as DNA, which may also affect the regulation of biochemical and physiological processes.
Advantages And Limitations For Lab Experiments
CPDMP has several advantages for use in laboratory experiments. It is a relatively stable compound and is relatively easy to synthesize. In addition, CPDMP is a highly versatile compound, allowing it to be used as a building block for the synthesis of other compounds. However, CPDMP has several limitations for use in laboratory experiments. It is a relatively expensive compound, making it difficult to obtain in large quantities. In addition, CPDMP is a relatively reactive compound, making it difficult to store and handle.
Future Directions
CPDMP has potential applications in a variety of fields, including drug discovery, drug development, and medical research. It has been used as a molecular probe for studying the effects of various drugs on the activity of enzymes, as well as to study the mechanism of action of various drugs. In addition, CPDMP has been used to study the effects of various compounds on the regulation of gene expression. CPDMP also has potential applications in the development of new drugs, as it has been used to study the effects of various compounds on the structure and function of proteins. Finally, CPDMP has potential applications in medical research, as it has been used to study the effects of various compounds on the regulation of biochemical and physiological processes.
properties
IUPAC Name |
cyclopentyl-(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-11-14(22(20,21)17-9-5-6-10-17)12(2)18(16-11)15(19)13-7-3-4-8-13/h13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCSZYWOUTXSCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2CCCC2)C)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentanecarbonyl-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide](/img/structure/B6499739.png)
![N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2-(4-methylphenoxy)acetamide](/img/structure/B6499741.png)
![2-(3-methylphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B6499744.png)
![2-methyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)propanamide](/img/structure/B6499749.png)
![N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)naphthalene-1-carboxamide](/img/structure/B6499755.png)
![8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499764.png)
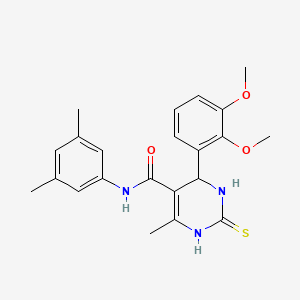
![7-[(3-bromophenyl)methyl]-3-methyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499772.png)
![2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B6499781.png)
![6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B6499785.png)
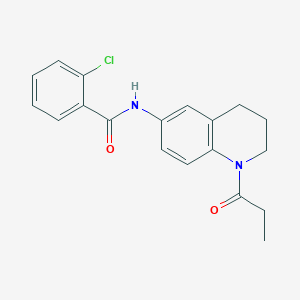
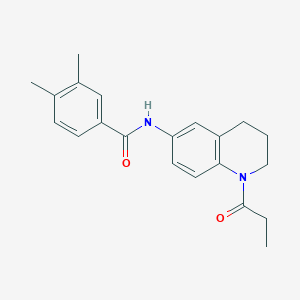
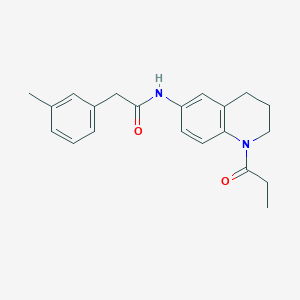
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzene-1-sulfonamide](/img/structure/B6499828.png)